3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one
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Overview
Description
The compound 3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, methoxy groups, and a furanone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The general approach includes:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic core.
Functional group modifications: Introduction of methoxy and hydroxyl groups through methylation and hydroxylation reactions.
Glycosylation: Attachment of sugar moieties to the core structure using glycosyl donors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: Scaling up the reactions while maintaining high yields and purity.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing chromatography and crystallization methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4 (Potassium permanganate).
Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular targets: Interaction with specific enzymes and receptors in biological systems.
Pathways involved: Modulation of signaling pathways such as NF-κB and JAK/STAT, which are crucial in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A compound with similar methoxy and methyl groups but a different core structure.
4-Methoxy-2-methylbenzenamine: Shares the methoxy and methyl groups but lacks the complex ring system.
Uniqueness
The uniqueness of 3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one lies in its highly intricate structure, which provides a unique combination of functional groups and ring systems, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C42H62O17 |
---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3 |
InChI Key |
DVFXEUYOOYUTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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